molecular formula C15H12O3 B14626901 2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- CAS No. 58954-64-6

2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)-

Cat. No.: B14626901
CAS No.: 58954-64-6
M. Wt: 240.25 g/mol
InChI Key: PTOUKUHRSZKAQU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)-, also known as (Z)-3-Phenyl-2-propenoic acid, is an organic compound with the molecular formula C9H8O2. It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group and a phenoxy group attached to the propenoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- can be achieved through several methods. One common approach involves the condensation of benzaldehyde with phenoxyacetic acid in the presence of a base, followed by the isomerization of the resulting (E)-isomer to the (Z)-isomer using a suitable catalyst . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of catalysts such as palladium or platinum can enhance the efficiency of the isomerization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired (Z)-isomer in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties. Its (Z)-isomerism also contributes to its specific reactivity and interactions with molecular targets .

Properties

CAS No.

58954-64-6

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-phenoxy-3-phenylprop-2-enoic acid

InChI

InChI=1S/C15H12O3/c16-15(17)14(11-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-11H,(H,16,17)

InChI Key

PTOUKUHRSZKAQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)OC2=CC=CC=C2

Origin of Product

United States

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